5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

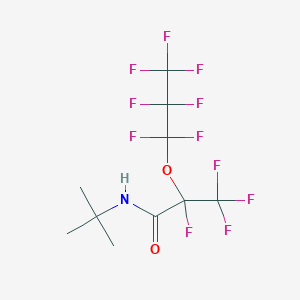

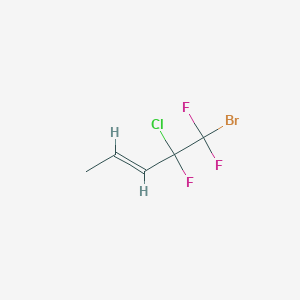

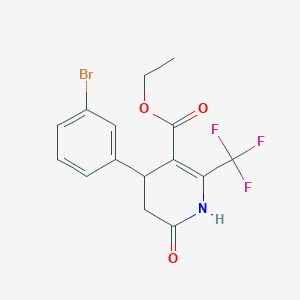

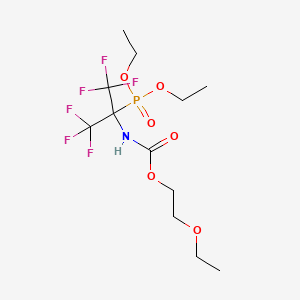

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene is a chemical compound with the molecular formula C5H5BrClF3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 fluorine atoms . The average mass of the molecule is 237.445 Da and the monoisotopic mass is 235.921524 Da .科学的研究の応用

Synthesis and Material Science

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene and its derivatives have been explored extensively in the field of material science and organic synthesis. They serve as intermediates in the synthesis of various complex compounds. For instance, they are utilized in the synthesis of highly functionalized pyrimidines and pyrroles, which are essential in pharmaceutical research and development (Zanatta, 2021). Additionally, these compounds are employed in the synthesis of fluorinated monomers for copolymerization processes, highlighting their significance in developing new polymeric materials (Guiot, 2005).

Chemical Synthesis and Reactions

The chemical behavior of this compound is a topic of interest in various synthetic pathways. Studies have demonstrated its role in facilitating lactonization reactions and in the synthesis of difluorofuranones, which are useful in developing new chemical entities (Hajduch, 2014). Additionally, it is involved in the Grignard reaction, indicating its versatility in organic synthesis (Takagi, 1992).

Fluorination and Halogenation Studies

Research has also focused on understanding the fluorination and halogenation reactions involving compounds like this compound. These studies provide insights into the mechanistic aspects of halogenation and its implications for synthesizing halogenated organic compounds, which are crucial in various industrial applications (Horio, 1996).

NMR Spectroscopy and Molecular Studies

The compound and its related structures have been studied using NMR spectroscopy to understand their molecular behavior and interaction. This research is significant for comprehending the molecular dynamics and structural properties of halogenated compounds (Hinton, 1974).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene involves the reaction of 4-chloro-4,5,5-trifluoropent-2-ene with bromine in the presence of a catalyst.", "Starting Materials": [ "4-chloro-4,5,5-trifluoropent-2-ene", "Bromine", "Catalyst (e.g. iron or aluminum bromide)" ], "Reaction": [ "Add bromine dropwise to a solution of 4-chloro-4,5,5-trifluoropent-2-ene in a suitable solvent (e.g. dichloromethane) at a temperature of -10 to 0°C.", "Stir the reaction mixture for several hours at room temperature.", "Add a catalyst (e.g. iron or aluminum bromide) to the reaction mixture and stir for several more hours.", "Extract the product with a suitable solvent (e.g. diethyl ether) and dry over anhydrous magnesium sulfate.", "Filter the solution and evaporate the solvent to obtain the desired product, 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene." ] } | |

| 356-73-0 | |

分子式 |

C5H5BrClF3 |

分子量 |

237.44 g/mol |

IUPAC名 |

(Z)-5-bromo-4-chloro-4,5,5-trifluoropent-2-ene |

InChI |

InChI=1S/C5H5BrClF3/c1-2-3-4(7,8)5(6,9)10/h2-3H,1H3/b3-2- |

InChIキー |

QQVDBKBIOLTXSK-IHWYPQMZSA-N |

異性体SMILES |

C/C=C\C(C(F)(F)Br)(F)Cl |

SMILES |

CC=CC(C(F)(F)Br)(F)Cl |

正規SMILES |

CC=CC(C(F)(F)Br)(F)Cl |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide](/img/structure/B3041677.png)

![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B3041680.png)

![2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3041681.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)

![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041698.png)